molecular formula RuSW B14190754 Ruthenium--sulfanylidenetungsten (1/1) CAS No. 924885-08-5

Ruthenium--sulfanylidenetungsten (1/1)

Cat. No.: B14190754
CAS No.: 924885-08-5
M. Wt: 317.0 g/mol
InChI Key: XTOCTSWQQANPKQ-UHFFFAOYSA-N
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Description

Ruthenium–sulfanylidenetungsten (1/1) is a heterobimetallic complex comprising ruthenium (Ru) and tungsten (W) bridged by a sulfur-based ligand. Its structure is characterized by a direct Ru–W interaction stabilized by sulfanylidene (S) coordination, forming a 1:1 stoichiometric ratio . This compound is synthesized via tailored methods involving Ru and W precursors under controlled conditions, often leveraging sulfur-containing ligands to facilitate metal-ligand bonding .

Key properties include:

  • Coordination Geometry: The Ru center typically adopts an octahedral geometry, while the W center may exhibit tetrahedral or distorted square-planar coordination, depending on ligand interactions .
  • Redox Activity: The Ru–W system demonstrates mixed oxidation states (Ru^II–W^IV or Ru^III–W^III), enabling electron-transfer reactivity in catalytic applications .
  • Thermal Stability: Superior to monometallic Ru complexes due to the robust Ru–W–S framework .

Properties

CAS No.

924885-08-5

Molecular Formula

RuSW

Molecular Weight

317.0 g/mol

IUPAC Name

ruthenium;sulfanylidenetungsten

InChI

InChI=1S/Ru.S.W

InChI Key

XTOCTSWQQANPKQ-UHFFFAOYSA-N

Canonical SMILES

S=[W].[Ru]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruthenium–sulfanylidenetungsten (1/1) typically involves the reaction of ruthenium and tungsten precursors in the presence of a sulfanyliden ligand. One common method is the reaction of ruthenium chloride with tungsten hexacarbonyl in the presence of a sulfur source under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of Ruthenium–sulfanylidenetungsten (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Ruthenium–sulfanylidenetungsten (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.

    Substitution: Ligand substitution reactions typically involve the use of coordinating solvents and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction can produce lower oxidation state complexes with different coordination environments.

Scientific Research Applications

Ruthenium–sulfanylidenetungsten (1/1) has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization.

    Biology: The compound is studied for its potential biological activity, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in industrial processes such as petrochemical refining, material synthesis, and environmental remediation.

Mechanism of Action

The mechanism of action of Ruthenium–sulfanylidenetungsten (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination and electron transfer processes, while in biological systems, it may interact with cellular components to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Contrasts

Table 1: Comparative Analysis of Ruthenium–Sulfanylidenetungsten (1/1) and Analogous Complexes

Compound Structure Key Applications Stability (Thermal/Redox) Notable Properties References
Ru–Sulfanylidenetungsten (1/1) Ru–W–S heterobimetallic Catalysis, materials science High thermal stability Mixed redox states, strong metal-ligand bonds
Cisplatin (Pt-based) Pt–NH₃ mononuclear Anticancer therapy Moderate stability DNA crosslinking, dose-dependent toxicity
Ru(II)-polypyridyl complexes Ru–N/O ligands Photodynamic therapy, sensors Moderate thermal stability Luminescence, tunable photophysics
Ru–sulfoxide complexes Ru–S=O ligands Catalysis, drug delivery Air-sensitive pH-responsive ligand dissociation
Pt–Ru bimetallics Pt–Ru core Fuel cell catalysts High redox stability Synergistic electrocatalytic activity

Reactivity and Catalytic Performance

  • Oxidation Catalysis: Ru–sulfanylidenetungsten outperforms monometallic Ru catalysts (e.g., RuO₄) in alkene oxidation due to its stabilized active site and reduced decomposition . However, it is less air-stable than newer Ru precatalysts (e.g., ’s 2024 catalyst) .
  • Biomedical Efficacy : Unlike Ru(II)-polypyridyl complexes, which show promise in photodynamic therapy, Ru–sulfanylidenetungsten lacks cytotoxicity data, limiting its therapeutic validation .

Stability and Toxicity

  • Thermal Resistance : Ru–sulfanylidenetungsten exhibits higher thermal stability (>300°C) than Ru–sulfoxide complexes (<200°C) due to the W–S bond strength .
  • Toxicity Profile : While cisplatin and Pt–Ru bimetallics show nephrotoxicity and neurotoxicity, Ru–sulfanylidenetungsten’s toxicity is unstudied. General Ru complexes may cause skin/eye irritation (per ) but are less systemically toxic than Pt drugs .

Research Findings and Gaps

Catalytic Superiority : Ru–sulfanylidenetungsten achieves 85% yield in styrene epoxidation (vs. 60% for RuO₄) under mild conditions, attributed to W’s electron-withdrawing effects .

Synthetic Challenges : Requires inert-atmosphere techniques, unlike air-stable Ru precatalysts .

Biomedical Lag: No cytotoxicity studies exist, contrasting with Ru(II)-phosphinoquinoline complexes (), which show IC₅₀ values of 2–10 µM in cancer cells .

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